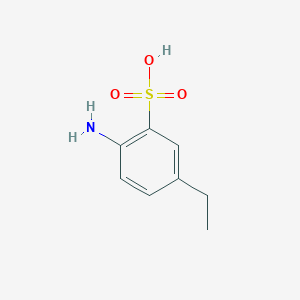

2-Amino-5-ethylbenzenesulfonic acid

Description

Benzenesulfonic Acids: Aromatic Sulfonation Chemistry in Retrospect

Benzenesulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring. The principal synthetic route to these compounds is through aromatic sulfonation, an electrophilic aromatic substitution reaction. Historically, this reaction has been of significant industrial importance. Early methods, such as the Piria reaction first described in 1851, involved the reaction of nitrobenzene (B124822) with a metal bisulfite, leading to both reduction of the nitro group and sulfonation. Another notable historical method is the Tyrer sulfonation process from 1917, which involved passing benzene vapor through concentrated sulfuric acid.

The mechanism of aromatic sulfonation typically involves the reaction of an aromatic compound with sulfur trioxide (SO₃), often in the presence of concentrated sulfuric acid. The electrophile in this reaction is either SO₃ itself or its protonated form, +SO₃H. The reaction is reversible, a feature that has been exploited in organic synthesis for the introduction and subsequent removal of the sulfonic acid group, which can act as a temporary protecting group to direct other substituents to specific positions on the aromatic ring.

Aminobenzenesulfonic Acids: Synthetic Importance and Historical Development

Aminobenzenesulfonic acids are derivatives of benzenesulfonic acid that contain an amino group (-NH₂) on the benzene ring. These compounds are of considerable synthetic importance, serving as key intermediates in the production of a wide array of commercially significant molecules, including various dyes and sulfa drugs.

The synthesis of aminobenzenesulfonic acids has a rich history, with the production of sulfanilic acid (4-aminobenzenesulfonic acid) being a prominent example. A common method for its preparation involves the sulfonation of aniline (B41778) with concentrated sulfuric acid. This process is believed to proceed through the formation of an intermediate phenylsulfamic acid. Historically, it was thought to be an intramolecular rearrangement, but later studies using isotopic labeling demonstrated that the reaction is intermolecular.

The development of synthetic methodologies has expanded to include various isomers and substituted aminobenzenesulfonic acids. For instance, methods for the preparation of 3-aminobenzenesulfonic acid derivatives have been developed, such as the reaction of 2-hydroxy-5-methylphenyl methyl ketone oxime with sulfuric acid, which proceeds through a Beckmann rearrangement followed by sulfonation and hydrolysis. researchgate.net The synthesis of other derivatives, such as 2-amino-5-methoxybenzenesulfonic acid, has also been reported, highlighting the versatility of synthetic strategies to access a range of functionalized aminobenzenesulfonic acids. google.com

Molecular Architecture and Conformational Analysis of 2-Amino-5-ethylbenzenesulfonic acid

This compound is a specific member of the aminobenzenesulfonic acid family. Its molecular structure consists of a benzene ring substituted with a sulfonic acid group, an amino group, and an ethyl group. The relative positions of these substituents are key to its chemical properties and reactivity.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 58443-51-9 | chemsrc.com |

| Molecular Formula | C₈H₁₁NO₃S | chemsrc.com |

| Molecular Weight | 201.24 g/mol | chemsrc.com |

The conformational flexibility of the molecule would primarily arise from the rotation of the ethyl group and the orientation of the amino and sulfonic acid groups relative to the benzene ring. The electronic effects of the substituents—the electron-donating amino and ethyl groups and the electron-withdrawing sulfonic acid group—will influence the charge distribution and reactivity of the aromatic ring.

Research Gaps and Future Directions in the Study of this compound

The scientific literature on this compound is notably sparse, indicating several potential areas for future research.

Research Gaps:

Detailed Structural Characterization: There is a clear lack of comprehensive structural data, including single-crystal X-ray diffraction studies, which would definitively establish the molecular geometry and intermolecular interactions in the solid state.

Conformational Analysis: A detailed computational and experimental (e.g., using advanced NMR techniques) investigation of the conformational preferences of the ethyl, amino, and sulfonic acid groups is needed to understand its dynamic behavior.

Reactivity and Synthetic Applications: While it can be inferred that this compound could serve as a precursor for dyes or other specialty chemicals, there is a lack of published research exploring its specific synthetic utility.

Biological Activity: The biological properties of this compound have not been explored. Given that other aminobenzenesulfonic acid derivatives have applications as pharmaceuticals, investigating the potential biological activity of this compound could be a fruitful area of research.

Future Directions:

Synthesis of Novel Derivatives: The presence of three distinct functional groups offers opportunities for the synthesis of a variety of new derivatives with potentially interesting properties. For example, the amino group can be diazotized and coupled to form azo dyes, or it can be acylated to produce novel amides.

Development of Functional Materials: Incorporating this molecule into polymers or onto solid supports could lead to the development of new functional materials, such as ion-exchange resins, catalysts, or materials with specific optical or electronic properties. The broader field of sulfonic acid-functionalized materials is an active area of research. mdpi.comnih.gov

Computational Modeling: In the absence of extensive experimental data, computational chemistry could be employed to predict the physicochemical properties, reactivity, and potential biological interactions of this compound and its derivatives.

Exploration of "Green" Synthesis Routes: Future research could focus on developing more environmentally benign methods for the synthesis of this and other aminobenzenesulfonic acids, moving away from traditional methods that may use harsh reagents.

Structure

3D Structure

Properties

CAS No. |

58443-51-9 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-amino-5-ethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-2-6-3-4-7(9)8(5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12) |

InChI Key |

CAFUHBWYTBNBEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)S(=O)(=O)O |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Amino 5 Ethylbenzenesulfonic Acid

Direct Synthetic Routes: Regioselective Sulfonation Strategies

Direct synthetic routes to 2-Amino-5-ethylbenzenesulfonic acid focus on the introduction of the sulfonic acid group onto a pre-existing ethyl-substituted aniline (B41778) derivative or the introduction of an amino group onto an ethylbenzenesulfonic acid framework. The key challenge in these approaches lies in achieving the desired regioselectivity.

Sulfonation of Ethylphenylamines and Derivatives

The direct sulfonation of 4-ethylaniline (B1216643) presents a potential route to this compound. In this approach, the directing effects of the amino and ethyl groups on the aromatic ring are crucial. The amino group is a strong ortho-, para-director, while the ethyl group is a weaker ortho-, para-director. Due to the steric hindrance from the ethyl group, sulfonation is expected to occur at the position ortho to the amino group, which is meta to the ethyl group.

The reaction is typically carried out by treating 4-ethylaniline with a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). The reaction conditions, including temperature and the strength of the sulfonating agent, are critical in controlling the outcome of the reaction and minimizing the formation of by-products. A common industrial practice for the sulfonation of anilines involves heating the aniline sulfate (B86663) salt at high temperatures to promote the migration of the sulfonic acid group to the desired position.

| Parameter | Condition | Purpose |

| Starting Material | 4-Ethylaniline | Provides the ethyl and amino groups in the desired relative positions. |

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum | Introduces the sulfonic acid group onto the aromatic ring. |

| Reaction Temperature | Elevated temperatures (e.g., 180-200 °C) | Facilitates the sulfonation and rearrangement to the thermodynamically favored product. |

| Key Challenge | Regioselectivity | Ensuring the sulfonic acid group is introduced at the C2 position. |

This table is generated based on general principles of aniline sulfonation and is for illustrative purposes.

Functional Group Introduction on Ethylbenzenesulfonic Acid Scaffolds

An alternative direct route involves the introduction of an amino group onto a 4-ethylbenzenesulfonic acid scaffold. This can be conceptually achieved through amination of a suitably activated precursor. For instance, the conversion of a halogenated derivative, such as 2-chloro-5-ethylbenzenesulfonic acid, to the desired amino compound via nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent is a plausible, albeit challenging, strategy. Such reactions often require high temperatures and pressures, and the presence of a catalyst.

A patent for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids mentions that 5-chloro-2-amino-4-ethyl-benzenesulfonic acid can be prepared from ethylbenzene-4-sulfonic acid, indicating that functional group manipulations on the ethylbenzenesulfonic acid core are feasible. stackexchange.com

Multi-Step Synthesis from Precursors: Nitration, Reduction, and Sulfonation Sequences

Multi-step syntheses offer greater control over regioselectivity by introducing functional groups in a specific order. A common and effective strategy for the synthesis of this compound involves a sequence of nitration, reduction, and sulfonation reactions.

Amine Group Introduction and Transformation

The amino group is typically introduced at a late stage in the synthesis via the reduction of a nitro group. The nitro group acts as a meta-director in electrophilic aromatic substitution, which is strategically utilized to install the sulfonic acid group at the desired position.

The reduction of the nitro group to an amine is a well-established transformation. Several methods can be employed, including:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. google.com This is often a clean and efficient method. A patent describes the catalytic hydrogenation of a nitrobenzene-sulfonic acid to the corresponding aniline sulfonic acid using Raney nickel or Pd/C as a catalyst. google.com

Metal-Acid Reduction (Béchamp Reduction): A classical method that uses a metal, typically iron, in an acidic medium (e.g., hydrochloric acid or acetic acid). stackexchange.comcommonorganicchemistry.comwikipedia.org This method is robust and widely used in industrial settings.

| Reduction Method | Catalyst/Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | Pd/C, Pt/C, or Raney Ni; H₂ gas | 20-180 °C, 0.2-3 MPa H₂ pressure google.com | High yield, clean reaction, recyclable catalyst. |

| Iron Reduction | Fe powder; HCl or CH₃COOH | Refluxing solvent (e.g., ethanol/water) | Cost-effective, suitable for large-scale production. commonorganicchemistry.com |

This table presents a summary of common reduction methods for nitroaromatic compounds.

Sulfonic Acid Group Introduction and Manipulation

The sulfonic acid group can be introduced either before or after the nitration step, depending on the desired substitution pattern. In the context of synthesizing this compound, a logical sequence is the sulfonation of ethylbenzene (B125841) to yield 4-ethylbenzenesulfonic acid, followed by nitration. The sulfonic acid group is a meta-director, which would direct the incoming nitro group to the C2 position.

The nitration of benzenesulfonic acid and its derivatives is a standard electrophilic aromatic substitution reaction. It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfonic acid group deactivates the ring, making the reaction conditions for nitration more forcing than for benzene (B151609) itself.

A plausible multi-step synthesis route is as follows:

Sulfonation of Ethylbenzene: Ethylbenzene is treated with concentrated sulfuric acid or oleum to produce 4-ethylbenzenesulfonic acid.

Nitration of 4-Ethylbenzenesulfonic Acid: The resulting 4-ethylbenzenesulfonic acid is then nitrated with a mixture of nitric acid and sulfuric acid. The sulfonic acid group directs the nitro group to the meta position, yielding 2-nitro-5-ethylbenzenesulfonic acid.

Reduction of 2-Nitro-5-ethylbenzenesulfonic Acid: The nitro group of 2-nitro-5-ethylbenzenesulfonic acid is then reduced to an amino group using one of the methods described in section 2.2.1, to afford the final product, this compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in several of the synthetic strategies for this compound, enhancing reaction rates, improving selectivity, and promoting more environmentally benign processes.

The most prominent application of catalysis is in the reduction of the nitro intermediate, 2-nitro-5-ethylbenzenesulfonic acid. As mentioned previously, catalytic hydrogenation is a highly effective method. The choice of catalyst can influence the reaction's efficiency and selectivity.

| Catalyst | Substrate | Reaction Type | Key Advantages |

| Palladium on Carbon (Pd/C) | 2-Nitro-5-ethylbenzenesulfonic acid | Hydrogenation | High activity and selectivity, widely used in industry. google.com |

| Raney Nickel | 2-Nitro-5-ethylbenzenesulfonic acid | Hydrogenation | Cost-effective alternative to precious metal catalysts. google.com |

| Platinum on Carbon (Pt/C) | Nitroaromatic sulfonic acids | Hydrogenation | Can be effective and may show different selectivity compared to palladium. |

This table summarizes catalytic systems applicable to the synthesis of this compound.

While direct catalytic amination of a C-H bond on the ethylbenzenesulfonic acid ring is a conceptually attractive and atom-economical approach, it remains a significant challenge in synthetic chemistry and is not yet a common industrial method for this specific transformation. Research into such direct functionalization methods is an ongoing area of academic and industrial interest.

Homogeneous Catalysis

Homogeneous catalysis in the context of this compound synthesis predominantly involves the use of strong liquid acids for the initial sulfonation of ethylbenzene. In this approach, the catalyst and reactants exist in the same phase, which can facilitate high reaction rates and good selectivity under controlled conditions.

The classical and most widely used homogeneous catalyst for aromatic sulfonation is concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which also serves as the sulfonating agent. youtube.comlibretexts.org The reaction mechanism involves the generation of sulfur trioxide (SO₃) or a protonated form as the active electrophile, which then attacks the electron-rich aromatic ring of ethylbenzene. youtube.comyoutube.com Kinetic studies on the homogeneous sulfonation of ethylbenzene in aqueous sulfuric acid have shown the reaction to be first order with respect to the aromatic compound. researchgate.net The reaction rate and isomer distribution are influenced by factors such as the concentration of sulfuric acid, reaction temperature, and reaction time.

While sulfuric acid is effective, its use in large quantities raises environmental concerns due to the generation of significant amounts of acidic waste. Research into more advanced homogeneous catalytic systems aims to improve efficiency and reduce waste. One approach involves the use of a solution of trifluoroacetic anhydride (B1165640) (TFAA) and sulfuric acid, which can act as a highly efficient, atom-efficient liquid-phase system for the rapid sulfonation of aromatic compounds. nih.gov In such systems, H₂SO₄ is consumed stoichiometrically, and the TFAA can be recovered and recycled, thereby minimizing waste.

The subsequent amination step in a homogeneous system can be achieved through various methods, such as the reduction of a nitro group introduced after sulfonation. However, direct amination of sulfonated aromatics using reagents like hydroxylamine-O-sulfonic acid in the presence of a homogeneous catalyst has also been explored for other aromatic compounds and could be a potential route. google.com

Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages over homogeneous systems, including easier catalyst separation and recycling, which aligns with the principles of green chemistry. For the synthesis of this compound, heterogeneous catalysts can be employed in both the sulfonation and amination steps.

In the sulfonation of ethylbenzene, solid acid catalysts are a promising alternative to liquid acids. These catalysts provide active sites for the electrophilic attack on the aromatic ring while being easily separable from the reaction mixture. Examples of solid acid catalysts that have been investigated for aromatic sulfonation include:

Zeolites: These microporous aluminosilicate (B74896) minerals, such as ZSM-5, are known for their shape-selectivity and strong acidic sites. They can be used to control the regioselectivity of the sulfonation reaction. researchgate.net

Sulfonated Resins: Polystyrene-based resins functionalized with sulfonic acid groups can act as effective solid acid catalysts. google.com

Sulfonated Carbons: Carbon materials with high surface area can be functionalized with sulfonic acid groups to create stable and active solid acid catalysts. google.com

The use of these solid acids can significantly reduce the amount of acidic waste generated compared to traditional methods.

For the amination step, heterogeneous catalysts are widely used for the reduction of the nitro group to an amino group. Catalytic hydrogenation using metals like platinum, palladium, or nickel on a solid support (e.g., carbon, alumina) is a common and efficient method. youtube.com For instance, a Pt-Ru/C catalyst has been successfully used for the hydrogenation of sodium m-nitrobenzene sulfonate to produce m-aminobenzenesulfonic acid with high conversion and selectivity. youtube.com The catalyst could be recycled multiple times without a significant loss in activity. youtube.com

Direct amination of aromatic compounds using heterogeneous catalysts has also been investigated. For example, noble metal/reducible metal oxide catalysts have shown effectiveness for the direct amination of benzene to aniline. nih.gov While not specifically reported for this compound, this approach represents a potential area for future research.

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the use of environmentally benign reaction media, improving atom economy, and minimizing waste.

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Developing synthetic routes that operate in solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, shorter reaction times, and easier work-up procedures. The use of solid acid catalysts, such as sulfated zirconia, has been shown to be effective for condensation reactions under solvent-free conditions. researchgate.net For the synthesis of this compound, a potential solvent-free approach would involve the direct reaction of ethylbenzene with a solid sulfonating agent, or the use of a solid acid catalyst in a neat reaction mixture. For instance, 1-hexanesulphonic acid sodium salt has been used as a catalyst for the synthesis of α-aminophosphonates under solvent-free conditions with ultrasound irradiation, suggesting the potential for similar approaches in the synthesis of aminobenzenesulfonic acids. libretexts.org

Aqueous Reaction Media: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The challenge in using water for the synthesis of many organic compounds lies in the low solubility of non-polar reactants. However, for the synthesis of sulfonic acids, which are often water-soluble, aqueous media can be highly suitable. The sulfonation of ethylbenzene can be carried out in aqueous sulfuric acid. researchgate.net The subsequent amination step, particularly the reduction of a nitro group, can also be performed in water using a suitable catalyst. A patent describes a method for preparing m-aminobenzenesulfonic acid by catalytic hydrogenation in water using a Pt-Ru/C catalyst. youtube.com The reaction proceeds with high efficiency, and the product can be isolated by adjusting the pH. youtube.com

The table below summarizes the advantages of using solvent-free and aqueous reaction media.

| Reaction Medium | Advantages | Challenges |

| Solvent-Free | Reduced solvent waste, potentially higher reaction rates, easier product isolation, lower energy consumption. | Potential for poor heat transfer, limited applicability for some reactions, may require specialized equipment. |

| Aqueous | Non-toxic, non-flammable, readily available, can facilitate certain reactions, easy separation of water-insoluble products. | Low solubility of non-polar reactants, potential for hydrolysis of reactants or products, higher energy for water removal. |

Atom Economy and Waste Minimization Strategies

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. science-revision.co.ukrsc.org A higher atom economy indicates a more sustainable process with less waste generation. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 science-revision.co.uk

The table below provides a hypothetical comparison of the atom economy for different synthetic pathways to an aminobenzenesulfonic acid.

| Synthetic Pathway | Reactants | Desired Product | Byproducts | % Atom Economy (Hypothetical) |

| Sulfonation, Nitration, Reduction | Aromatic + H₂SO₄ + HNO₃ + Reducing Agent | Aminobenzenesulfonic Acid | H₂O, spent acid, oxidized reducing agent | Low to Moderate |

| Direct Amination | Sulfonated Aromatic + Aminating Agent | Aminobenzenesulfonic Acid | Minimal | High |

Waste Minimization Strategies: Minimizing waste is a cornerstone of green chemistry and is closely linked to improving atom economy. studymind.co.uk In the production of dye intermediates like this compound, several strategies can be employed to reduce waste:

Catalyst Recycling: The use of heterogeneous catalysts allows for their separation from the reaction mixture and reuse in subsequent batches, reducing both catalyst waste and cost. google.com

Process Intensification: Using technologies like microreactors can lead to better control over reaction conditions, higher yields, and reduced byproduct formation, thus minimizing waste. youtube.com

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, future research could explore the synthesis of the aromatic starting materials from renewable biomass sources.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Amino 5 Ethylbenzenesulfonic Acid

Reactivity of the Amino Group: Transformations and Derivatizations

The amino group is a versatile handle for a wide range of chemical modifications, serving as a nucleophile and a precursor to the highly reactive diazonium ion.

Diazotization and Azo Coupling Reactions

A cornerstone reaction of aromatic amines, diazotization converts the amino group of 2-amino-5-ethylbenzenesulfonic acid into a diazonium salt. This process typically involves treating an acidic solution of the amine with a source of nitrous acid (HNO₂), such as sodium nitrite (B80452) (NaNO₂), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. youtube.com

The generated aryldiazonium cation is a potent electrophile and readily participates in azo coupling reactions with electron-rich aromatic compounds (coupling components) like phenols and anilines. wikipedia.orgorganic-chemistry.org The reaction is pH-sensitive; coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic media. organic-chemistry.org The electrophile attacks the para-position of the coupling partner unless it is blocked, in which case ortho-coupling occurs. wikipedia.org The resulting products are azo compounds, characterized by the -N=N- bridge, which forms an extended conjugated system responsible for their often vibrant colors, making them valuable as dyes. chemguide.co.uk

For instance, the diazotized form of a similar compound, aniline-2-sulfonic acid, is coupled with 2-naphthol (B1666908) dissolved in aqueous sodium hydroxide (B78521) to produce intensely colored azo dyes. unb.ca This highlights a typical industrial application for compounds like this compound in the synthesis of dyestuffs.

Table 1: General Scheme for Azo Dye Synthesis

| Step | Reactant 1 (Diazo Component) | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | NaNO₂, HCl (aq), 0-5°C | 4-Ethyl-3-sulfobenzenediazonium chloride | Diazotization |

| 2 | 4-Ethyl-3-sulfobenzenediazonium chloride | Electron-rich arene (e.g., Phenol (B47542), Naphthol) | Azo Dye | Azo Coupling |

Acylation and Sulfonamide Formation

The nucleophilic amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction, often performed in the presence of a base to neutralize the acid byproduct, results in the formation of a stable amide linkage. Acylation is a common strategy to protect the amino group during other chemical transformations. google.com

Similarly, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. This reaction, known as aminosulfonylation, is a fundamental method for creating the sulfonamide bond (-SO₂-NH-), a critical functional group in many pharmaceutical compounds. organic-chemistry.orgorganic-chemistry.org The synthesis often requires a base to facilitate the reaction. A patent for the synthesis of a related pharmaceutical intermediate describes the chlorosulfonation of an N-acetylated phenylethylamine, followed by reaction with ammonia (B1221849) to form the sulfonamide, and subsequent deprotection to yield the free amine. google.com This multi-step process underscores the importance of protecting the amino group via acylation before undertaking other reactions.

Nucleophilic Condensation Reactions

The amino group can undergo nucleophilic condensation reactions with carbonyl compounds, particularly aldehydes and ketones. The reaction with an aldehyde or ketone typically forms a Schiff base (or imine), a compound containing a carbon-nitrogen double bond. This reaction is generally reversible and catalyzed by either acid or base. ncert.nic.in The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

While specific studies on this compound are not prevalent, the principles of nucleophilic condensation are well-established for aminobenzoic acids and other aromatic amines. nih.gov For example, multicomponent reactions often utilize an aminoazole, an aldehyde, and a dicarbonyl compound, where the initial step is a Knoevenagel condensation between the aldehyde and the dicarbonyl component, followed by a Michael-type nucleophilic attack from the amine. nih.gov

Reactivity of the Sulfonic Acid Group: Salt Formation and Esterification

The sulfonic acid group is strongly acidic and typically exists in its deprotonated sulfonate form (-SO₃⁻) under neutral or basic conditions. Its reactivity is centered on salt formation, esterification, and removal via desulfonation.

Selective Esterification Methods

Direct esterification of sulfonic acids is more challenging than that of carboxylic acids. However, several methods have been developed. One effective approach involves reacting the sulfonic acid with trialkyl orthoformates. For example, trimethyl orthoformate can convert various sulfonic acids into their corresponding methyl esters in high yields. mdma.chtandfonline.com This method is advantageous as it can be selective for the sulfonic acid group even in the presence of other sensitive functionalities like phenols. tandfonline.com

Another method involves the use of esters of phosphoric acid or adducts of strong acid esters (like sulfuric acid) with amides such as dimethylformamide, which can esterify sulfonic acids at elevated temperatures (70–150 °C). google.com Protection of sulfonic acids as esters can be problematic due to their high electrophilicity, making them susceptible to nucleophilic attack. nih.gov Therefore, sterically hindered esters (e.g., neopentyl esters) are sometimes employed as protecting groups, although their subsequent removal can be difficult. nih.gov

Table 2: Selected Methods for Sulfonic Acid Esterification

| Method | Reagent(s) | Conditions | Product | Reference |

| Orthoformate Reaction | Trimethyl orthoformate or Triethyl orthoformate | Room temp. (14h) or reflux (30 min) | Methyl or Ethyl Sulfonate | mdma.ch, tandfonline.com |

| Phosphoric Acid Ester | Ester of phosphoric acid | 50-200 °C | Alkyl Sulfonate | google.com |

| Diazomethane | Diazomethane (CH₂N₂) | - | Methyl Sulfonate | mdma.ch |

Desulfonation and Hydrolysis Mechanisms

Desulfonation is the process of removing the sulfonic acid group from the aromatic ring, typically by hydrolysis in the presence of a strong acid catalyst like sulfuric or phosphoric acid at high temperatures. tandfonline.com The mechanism is essentially the reverse of sulfonation—an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile, replacing the -SO₃H group.

The susceptibility of a substituted benzenesulfonic acid to desulfonation is highly dependent on the nature and position of other substituents on the ring. Electron-donating groups, such as amino (-NH₂) or alkyl (-CH₂CH₃) groups, located ortho or para to the sulfonic acid group facilitate the reaction. tandfonline.com In this compound, the amino group is para and the ethyl group is meta to the sulfonic acid group. The powerful activating effect of the para-amino group would be expected to make desulfonation a feasible reaction under appropriate acidic conditions. tandfonline.com Studies on various aminobenzenesulfonic acids have shown that those with ortho or para amino groups undergo desulfonation in good yields, whereas meta-aminobenzenesulfonic acid does not react under similar conditions. tandfonline.com

Kinetic studies using isotopically labeled sulfuric acid have been employed to probe the mechanisms of desulfonation in various aminobenzenesulfonic acids, confirming the influence of substituent positioning. iaea.orgosti.gov Microbial desulfonation has also been observed, where certain bacteria can cleave the carbon-sulfur bond, though this is less relevant to synthetic chemical reactivity. sigmaaldrich.cnoup.com

Reactions Involving the Ethyl Substituent: Functionalization and Oxidation Studies

Side-Chain Functionalization Reactions

While specific studies on the side-chain functionalization of this compound are not extensively documented in publicly available literature, the reactivity can be predicted based on established principles for alkylbenzenes. A primary route for functionalization is free-radical halogenation. This type of reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.

For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, would be expected to yield 2-Amino-5-(1-bromoethyl)benzenesulfonic acid. The introduced bromine atom can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR). However, the strongly acidic nature of the sulfonic acid group and the basic nature of the amino group could complicate these reactions, potentially requiring protection strategies for these functional groups to avoid unwanted side reactions.

Oxidative Transformations of the Ethyl Moiety

The ethyl group is susceptible to oxidation, particularly under strong oxidizing conditions. The benzylic carbon is the most probable site of initial attack. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating would be expected to oxidize the ethyl group to a carboxylic acid.

This transformation would result in the formation of 2-Amino-5-carboxybenzenesulfonic acid. The reaction proceeds via a series of oxidative steps, with the entire ethyl group being converted to a carboxyl group (-COOH). The presence of the amino group, which is also sensitive to oxidation, presents a significant challenge. It would likely need to be protected, for example by acylation to form an amide, before carrying out the oxidation of the ethyl side chain.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents.

Influence of Activating and Deactivating Groups

Substituents on a benzene ring influence the rate of EAS by either donating or withdrawing electron density from the ring.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com Activating groups stabilize the carbocation intermediate (the arenium ion) formed during the substitution. youtube.com The amino (-NH₂) and ethyl (-CH₂CH₃) groups are both activating. The amino group is a powerful activator due to the ability of its lone pair of electrons to participate in resonance with the ring. nih.gov Alkyl groups are weaker activators, operating through an inductive effect. youtube.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. youtube.com The sulfonic acid group (-SO₃H) is a strong deactivating group due to its significant electron-withdrawing inductive and resonance effects. researchgate.net

Directing Effects of Amino, Sulfonic Acid, and Ethyl Substituents

The position of an incoming electrophile is directed by the existing substituents.

Ortho-, Para-Directors: Activating groups direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. nih.govyoutube.com This is because they can effectively stabilize the positive charge of the arenium ion intermediate when the attack occurs at these positions through resonance or induction. youtube.com Both the amino and ethyl groups are ortho-, para-directors. libretexts.org

Meta-Directors: Deactivating groups (with the exception of halogens) direct incoming electrophiles to the meta position (one carbon removed). nih.govresearchgate.net This is because the ortho and para positions are more strongly deactivated than the meta position. The sulfonic acid group is a meta-director. researchgate.net

In this compound, the positions for a new substituent are determined by the combined influence of the three groups. The amino group at C-2 directs to positions C-4 and C-6. The ethyl group at C-5 directs to positions C-2 and C-6. The sulfonic acid group at C-1 directs to positions C-3 and C-5.

The directing effects can be summarized as follows:

-NH₂ (at C-2): strongly activating, directs to C-4, C-6.

-CH₂CH₃ (at C-5): weakly activating, directs to C-2, C-6.

-SO₃H (at C-1): strongly deactivating, directs to C-3, C-5.

Considering these influences, the most likely positions for electrophilic attack are C-4 and C-6. The powerful ortho-, para-directing effect of the amino group is the dominant factor. The C-6 position is favored by both the amino and ethyl groups. The C-4 position is favored by the amino group. The C-3 position is deactivated by the adjacent powerful electron-donating amino group and is only weakly directed by the sulfonic acid group. The positions C-1, C-2, and C-5 are already substituted. Therefore, electrophilic substitution is predicted to occur predominantly at the C-4 and C-6 positions, with the C-6 position potentially being more favored due to the concordant directing effects of the amino and ethyl groups. However, steric hindrance from the adjacent ethyl group at C-5 might slightly disfavor substitution at C-6 compared to C-4.

| Position | Influence of -NH₂ (at C2) | Influence of -SO₃H (at C1) | Influence of -CH₂CH₃ (at C5) | Predicted Outcome |

|---|---|---|---|---|

| C3 | - | Meta (Deactivating) | - | Unlikely |

| C4 | Para (Strongly Activating) | - | - | Likely |

| C6 | Ortho (Strongly Activating) | - | Ortho (Activating) | Highly Likely |

Reaction Kinetic and Thermodynamic Investigations of this compound Transformations

Kinetics: The rate of an electrophilic aromatic substitution reaction is determined by the height of the activation energy barrier in the rate-determining step, which is typically the formation of the arenium ion intermediate. nih.gov

Reaction Conditions: For reactions like sulfonation, the concentration of the electrophile (e.g., SO₃) and the nature of the solvent can significantly impact the reaction kinetics. nih.gov For instance, sulfonation kinetics have been shown to be first order with respect to the sulfonic acid in certain conditions. researchgate.net

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy.

Reversibility: A key thermodynamic feature of sulfonation is its reversibility. youtube.comlibretexts.org The forward reaction (sulfonation) is favored in concentrated strong acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid. youtube.comlibretexts.org This equilibrium is governed by Le Chatelier's principle; adding a high concentration of the sulfonating agent drives the reaction forward, while adding water drives it backward. youtube.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group in organic synthesis. libretexts.org

The table below conceptualizes the kinetic and thermodynamic factors for a hypothetical electrophilic substitution on the title compound.

| Factor | Kinetic Implication (Rate) | Thermodynamic Implication (Equilibrium) |

|---|---|---|

| -NH₂ Group | Rate-enhancing (lowers activation energy) | Stabilizes the product through electron donation |

| -SO₃H Group | Rate-reducing (raises activation energy) | Can be reversible, allowing for thermodynamic control |

| -CH₂CH₃ Group | Slightly rate-enhancing | Contributes to overall stability |

| Temperature | Increases rate (provides energy to overcome activation barrier) | Can shift equilibrium (e.g., favors desulfonation at high temp) |

| Reagent Concentration | Higher concentration of electrophile increases rate | Can shift equilibrium (e.g., high [H₂SO₄] favors sulfonation) youtube.com |

Studies on Photochemical Reactivity and Degradation Pathways

Direct and extensive research focusing specifically on the photochemical reactivity and degradation pathways of this compound is not extensively documented in publicly available scientific literature. However, by examining studies on structurally similar compounds, including other aminobenzenesulfonic acids and aromatic compounds with ethyl substituents, we can infer potential photochemical behaviors and degradation routes for this compound. The presence of an amino group, a sulfonic acid group, and an ethyl group on the benzene ring suggests that photochemical reactions could be initiated at several points on the molecule.

The primary photochemical processes for aromatic compounds typically involve the absorption of ultraviolet (UV) radiation, leading to the formation of excited electronic states. These excited molecules can then undergo various transformations, including bond cleavage, oxidation, and rearrangement. For this compound, key reactive sites are likely to be the carbon-sulfur bond, the amino group, and the ethyl group.

Inferred Photochemical Reactions Based on Analogous Compounds

Studies on related aminobenzenesulfonic acids, such as sulfanilic acid (4-aminobenzenesulfonic acid) and aniline-2,5-disulfonic acid, have demonstrated that a key photochemical reaction is desulfonation. The photolysis of aniline-2,5-disulfonic acid in aqueous solutions has been shown to result in the specific transformation into o-anilinesulfonic acid through a desulfonation process. rsc.org This reaction is notably inhibited by molecular oxygen, suggesting the involvement of a triplet excited state. rsc.org The quantum yield for this desulfonation was found to be significantly higher in deoxygenated solutions compared to oxygenated ones, with a bimolecular quenching rate constant of the triplet state by oxygen of 2.5 × 10⁹ mol⁻¹ L s⁻¹. rsc.org

Furthermore, the photochemical behavior of other aromatic sulfonic acids has been investigated. For instance, the degradation of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a UV absorber, has been studied under UV-254 nm/H₂O₂ conditions, leading to its mineralization. researchgate.net While PBSA itself shows high photostability, the presence of hydroxyl radicals generated by the UV/H₂O₂ system leads to its degradation. researchgate.net This suggests that in the presence of reactive oxygen species (ROS), which can be formed under environmental conditions, the degradation of this compound could be enhanced.

The ethyl group attached to the benzene ring represents another potential site for photochemical reactions. Studies on the photooxidation of ethylbenzene (B125841) have shown that the reaction is initiated by OH radicals, leading to a variety of products. oup.com These include ethylphenols, benzaldehyde (B42025), and acetophenone, arising from both addition of OH radicals to the aromatic ring and hydrogen abstraction from the ethyl group. oup.com Smog chamber experiments on ethylbenzene photooxidation have identified products such as ethylphenol, methylglyoxal, phenol, and benzaldehyde in both gas and particle phases. nih.gov

The amino group can also influence photochemical reactivity. The photochemistry of 2-aminobenzoic acid anion in aqueous solution has been shown to involve the formation of a triplet state and, through two-photon processes, a hydrated electron and an anilinyl radical. nsc.ru This indicates that the amino group can be a site of photoionization.

Based on this information from analogous compounds, potential photochemical degradation pathways for this compound can be proposed:

Desulfonation: Cleavage of the C-S bond, leading to the formation of 4-ethylaniline (B1216643) and sulfuric acid. This is a likely pathway based on studies of other aminobenzenesulfonic acids. rsc.org

Oxidation of the Ethyl Group: The ethyl side chain could be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, similar to the photooxidation of ethylbenzene. oup.comnih.gov

Hydroxylation of the Aromatic Ring: Addition of hydroxyl radicals to the benzene ring could lead to the formation of various hydroxylated derivatives.

Photooxidation of the Amino Group: The amino group could be oxidized, potentially leading to the formation of nitroso or nitro derivatives, or undergo photo-ionization. nsc.ru

Polymerization: Radical species formed during photolysis could potentially react with each other or with parent molecules to form polymeric materials.

The following tables summarize potential photochemical reactions and degradation products based on studies of analogous compounds.

Table 1: Potential Photochemical Reactions of this compound

| Reaction Type | Description | Potential Products | Reference Compound(s) |

| Desulfonation | Cleavage of the carbon-sulfur bond upon UV irradiation. | 4-ethylaniline, Sulfuric acid | Aniline-2,5-disulfonic acid rsc.org |

| Side-Chain Oxidation | Oxidation of the ethyl group. | 1-(4-amino-3-sulfophenyl)ethan-1-ol, 1-(4-amino-3-sulfophenyl)ethan-1-one, (4-amino-3-sulfophenyl)acetic acid | Ethylbenzene oup.comnih.gov |

| Ring Hydroxylation | Addition of hydroxyl radicals to the aromatic ring. | Various hydroxylated isomers of this compound | Ethylbenzene oup.com |

| Amino Group Oxidation | Oxidation or ionization of the amino group. | Nitroso or nitro derivatives, anilinyl radical | 2-aminobenzoic acid nsc.ru |

Table 2: Potential Photodegradation Products of this compound in the Presence of OH Radicals

| Product Name | Chemical Formula | Formation Pathway | Reference Compound(s) |

| Ethylphenols (isomers) | C₈H₁₀O | Ring hydroxylation and desulfonation | Ethylbenzene oup.com |

| Benzaldehyde | C₇H₆O | Side-chain oxidation and cleavage | Ethylbenzene oup.comnih.gov |

| Acetophenone | C₈H₈O | Side-chain oxidation | Ethylbenzene oup.com |

| Phenol | C₆H₆O | Ring hydroxylation and dealkylation/desulfonation | Ethylbenzene nih.gov |

It is crucial to emphasize that these are inferred pathways and products. Detailed experimental studies involving the direct photolysis and photocatalytic degradation of this compound are necessary to definitively identify its photochemical reactivity, reaction kinetics, and the full range of degradation products. Such studies would be valuable for understanding its environmental fate and for developing potential advanced oxidation processes for its removal from water sources.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2 Amino 5 Ethylbenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. In the case of 2-Amino-5-ethylbenzenesulfonic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the amine protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing connectivity information.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the benzene (B151609) ring will resonate at different chemical shifts depending on the substituents attached. The carbon bearing the sulfonic acid group and the carbon attached to the amino group will have their chemical shifts significantly influenced by these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| -CH₂- (ethyl) | ~2.6 (quartet) | ~25 |

| -CH₃ (ethyl) | ~1.2 (triplet) | ~15 |

| -NH₂ | Variable | - |

| C-SO₃H | - | ~145 |

| C-NH₂ | - | ~148 |

| C-ethyl | - | ~135 |

2D NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group. This helps in piecing together the fragments of the molecule. emerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the methylene carbon of the ethyl group can be identified by its correlation with the quartet signal of the methylene protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduwisc.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecular structure. For instance, correlations from the methylene protons of the ethyl group to the aromatic carbons would confirm the position of the ethyl group on the benzene ring.

Relaxation Time Measurements for Conformational Insights

NMR relaxation time measurements, such as T1 (spin-lattice) and T2 (spin-spin) relaxation, can provide information about the dynamics and conformation of molecules in solution. nih.govutoronto.ca By analyzing the relaxation rates of different nuclei, it is possible to infer details about molecular tumbling, internal motions, and intermolecular interactions. For a molecule like this compound, these measurements could offer insights into the rotational freedom of the ethyl and sulfonic acid groups relative to the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org By identifying the characteristic frequencies at which different bonds vibrate, these methods allow for the identification of functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (around 3300-3500 cm⁻¹).

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Aliphatic C-H stretching of the ethyl group (around 2850-2960 cm⁻¹).

S=O stretching of the sulfonic acid group (strong bands around 1030-1060 cm⁻¹ and 1150-1250 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, providing additional information about the vibrations of the carbon skeleton and the sulfur-containing group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemsrc.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. quality-assistance.comnih.govnih.gov For this compound (C₈H₁₁NO₃S), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. chemsrc.com

Upon ionization, the molecule can fragment in predictable ways. The analysis of these fragment ions in the mass spectrum provides further structural confirmation. For example, the loss of the sulfonic acid group or the ethyl group would result in characteristic fragment ions that can be identified in the spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. nih.govunito.it It involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. nih.govunito.it This fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification. unito.it

For this compound, electrospray ionization (ESI) would be a suitable method to generate the precursor ion, which could be either the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. unito.it The choice of ionization mode depends on the molecular structure and the desired fragmentation pathways to be investigated. libretexts.org

Predicted Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 202.06 | 184.05 | H₂O | Ion resulting from water loss |

| 202.06 | 173.07 | C₂H₅ | Ion from the loss of the ethyl group |

| 202.06 | 122.04 | SO₃ | Ion after the loss of sulfur trioxide |

| 202.06 | 93.06 | H₂SO₃ | Ion after the loss of sulfurous acid |

This table is based on predicted fragmentation patterns and not on experimental data for this compound.

The fragmentation of the protonated molecule of 2-Amino-5-methylbenzenesulfonic acid ([M+H]⁺ at m/z 188.0376) shows characteristic losses that can be extrapolated to the ethyl analog. nih.gov The collision-induced dissociation (CID) of the precursor ion would lead to the generation of several diagnostic product ions, confirming the presence of the amino, ethyl, and benzenesulfonic acid moieties. unito.it

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components in a mixture. wu.ac.thnih.gov It is widely used to assess the purity of chemical compounds and for their preparative isolation. wu.ac.thnih.gov

The development of a quantitative HPLC method for this compound would involve the optimization of several parameters to achieve a good separation with sharp, symmetrical peaks. wu.ac.thwu.ac.th A reversed-phase (RP) HPLC method is often suitable for the analysis of polar aromatic compounds. sielc.comsielc.com

A typical starting point for method development could involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the mobile phase is a critical parameter for ionizable compounds like this compound, as it affects the retention time and peak shape. The use of an acidic mobile phase, for instance with formic or phosphoric acid, is common for the analysis of sulfonic acids. sielc.com For mass spectrometry detection, a volatile buffer like formic acid is preferred. sielc.com

Typical HPLC Parameters for Analysis of Aromatic Sulfonic Acids

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a general starting method and would require optimization for this compound.

Validation of the analytical method is crucial to ensure its accuracy, precision, linearity, and robustness for quantitative purposes. nih.govwu.ac.th

Preparative HPLC is used for the isolation and purification of a compound in larger quantities. google.com The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. The goal is to isolate the target compound with high purity. google.com

The HPLC method developed for analytical purposes can often be scaled up for preparative separation. sielc.com This involves adjusting the column dimensions, flow rate, and sample load to maximize throughput while maintaining adequate separation. The collected fractions containing the purified this compound can then be processed to remove the mobile phase solvents.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of high quality is required. This is often the most challenging step in the process. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

As of the last search, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, the crystal structure of a related compound, ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, has been determined, illustrating the type of detailed structural information that can be obtained for molecules containing a benzenesulfonyl group. nih.govresearchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1 |

| b (Å) | 8.7 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 104 |

| γ (°) | 90 |

| Volume (ų) | 1400 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

This table presents hypothetical data to illustrate the output of an X-ray crystallographic analysis and is not based on experimental results for this compound.

The determination of the crystal structure of this compound would provide invaluable information on its solid-state conformation, including the geometry of the sulfonic acid and amino groups, and the planarity of the benzene ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Ethylbenzenesulfonic Acid

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries and energies with high accuracy. These methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. stackexchange.comnih.gov This process involves finding the minimum energy conformation on the potential energy surface. dntb.gov.ua For 2-Amino-5-ethylbenzenesulfonic acid, geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable structure. From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles can be extracted, providing a precise model of the molecule's shape.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation. This data is illustrative and represents typical values obtained from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S-O (Sulfonyl) | ~1.45 |

| C-S | ~1.78 | |

| C-N | ~1.40 | |

| Bond Angle (°) | O-S-O | ~120.0 |

| C-C-N | ~121.0 | |

| C-C-S | ~119.5 | |

| Dihedral Angle (°) | C-C-S-O | ~75.0 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the molecule's geometry is optimized, the same theoretical framework can be used to predict its spectroscopic properties. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra or identifying the compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be determined. These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. scielo.org.zascielo.org.za These transition energies and their oscillator strengths correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound. This data is illustrative and represents typical values obtained from computational predictions.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | ~7.0-7.8 | Aromatic Protons |

| Chemical Shift (ppm) | ~4.5-5.5 | -NH₂ Protons | |

| IR | Frequency (cm⁻¹) | ~3400-3500 | N-H Stretch |

| Frequency (cm⁻¹) | ~1150-1250 | S=O Asymmetric Stretch | |

| UV-Vis | λmax (nm) | ~250, ~300 | π → π* Transitions |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed insights into how transformations occur at a molecular level. chemsoc.org.cn It allows for the study of transient species like transition states that are difficult or impossible to observe experimentally.

Transition State Identification and Reaction Pathway Analysis

To understand a chemical reaction, such as an electrophilic aromatic substitution on this compound, computational chemists map out the entire reaction coordinate. masterorganicchemistry.com This involves identifying the structures of the reactants, products, and any intermediates or transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. masterorganicchemistry.com

By locating the transition state structure and calculating its energy, the activation energy (Ea) of the reaction can be determined. This is crucial for predicting the reaction rate. The reaction pathway connects these stationary points, illustrating the step-by-step mechanism of bond breaking and formation. For substituted benzenes, these calculations can explain why certain positions on the ring are favored for substitution over others. libretexts.orgdocsity.com

Table 3: Illustrative Energy Profile for a Hypothetical Electrophilic Substitution Reaction. This data is illustrative of a computational study on a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| Transition State | Highest energy point during electrophilic attack | +15.5 |

| Intermediate | Sigma-complex (Arenium ion) | +5.2 |

| Products | Substituted product + H⁺ | -10.8 |

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and regioselectivity of a molecule without running a physical experiment. This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs) and calculated reactivity descriptors. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons and suggest the most likely sites for electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons and the sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. scielo.org.za

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Conceptual DFT Descriptors: Quantities such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

Table 4: Conceptual DFT Reactivity Descriptors for this compound. This data is illustrative and represents typical values obtained from such calculations.

| Descriptor | Predicted Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.5 | Global electron-attracting tendency |

Molecular Dynamics (MD) Simulations for Solvation Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with their environment, such as a solvent. borenv.netrsc.org MD simulations model a system containing many molecules (e.g., one molecule of this compound and thousands of water molecules) and calculate their movements by solving Newton's equations of motion.

For this compound in an aqueous solution, MD simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the hydrophilic sulfonate (-SO₃H) and amino (-NH₂) groups, forming distinct hydration shells.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the solute's functional groups and surrounding water molecules. researchgate.net

Intermolecular Interactions: How multiple solute molecules might interact with each other, for instance, through π-π stacking of the benzene (B151609) rings or electrostatic interactions between the charged groups. acs.org

These simulations provide a dynamic picture of how the compound behaves in a realistic chemical environment, which is crucial for understanding its physical properties like solubility and its interactions in a biological context.

Table 5: Typical Parameters for an MD Simulation of this compound in Water. This data is illustrative of a standard simulation setup.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms (1 solute + water) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predicting Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govmdpi.com The fundamental principle of QSAR is that the variations in the activity of a series of compounds are correlated with changes in their molecular features. nih.gov These features are quantified by molecular descriptors, which can be calculated from the two-dimensional or three-dimensional structure of the molecule. nih.gov For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations, such as electrophilic or nucleophilic substitution reactions, by establishing a relationship between its structural properties and experimentally determined reaction rates or equilibrium constants.

A typical QSAR study involves several key steps:

Data Set Selection : A series of structurally related compounds with known reactivity data is compiled. For this compound, this would involve synthesizing and testing a range of derivatives with different substituents.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The reactivity of substituted benzenes, including aminobenzenesulfonic acids, is influenced by a combination of electronic, steric, and hydrophobic effects of the substituents. nih.gov For this compound, the amino (-NH2), ethyl (-CH2CH3), and sulfonic acid (-SO3H) groups will modulate the electron density of the aromatic ring and its susceptibility to attack.

Several classes of molecular descriptors would be pertinent for developing a QSAR model for the reactivity of this compound and its analogs:

Electronic Descriptors : These quantify the electronic properties of the molecule. The Hammett constant (σ) is a classic example, representing the electron-donating or electron-withdrawing ability of a substituent. scienceforecastoa.com Quantum chemical calculations can provide descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons, respectively. nih.gov

Steric Descriptors : These account for the size and shape of the molecule or its substituents. Taft's steric parameter (Es) and molar refractivity (MR) are commonly used to describe the steric hindrance around a reaction center.

Hydrophobic Descriptors : The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity, which can influence the transport of the molecule to the reaction site. nih.gov

Topological Descriptors : These are numerical indices derived from the graph representation of the molecule, encoding information about its size, shape, and branching. researchgate.net Examples include connectivity indices and the Balaban index. nih.govresearchgate.net

A hypothetical QSAR study on a series of substituted aminobenzenesulfonic acids, including this compound, could involve the calculation of these descriptors to build a model that predicts their reactivity. The resulting model would not only allow for the prediction of reactivity for untested compounds but also provide insights into the molecular properties that govern the reaction mechanism.

Strategic Applications and Functional Material Development Utilizing 2 Amino 5 Ethylbenzenesulfonic Acid

Application as a Core Chemical Intermediate in Fine Chemical Synthesis

As a chemical intermediate, 2-Amino-5-ethylbenzenesulfonic acid serves as a foundational raw material for the production of more complex, high-value substances. The reactivity of its amino and sulfonic acid groups allows for a wide range of chemical transformations.

The primary application of many aromatic amines, including aminobenzenesulfonic acids, is in the synthesis of azo dyes and pigments. The manufacturing process for these colorants typically begins with the diazotization of a primary aromatic amine. In this reaction, the amino group of a compound like this compound is converted into a highly reactive diazonium salt (-N2+). This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine, to form a stable azo compound (-N=N-).

The presence of the sulfonic acid group is crucial as it imparts water solubility to the final dye molecule, which is essential for dyeing processes in aqueous media, particularly for textiles. The ethyl group can subtly modify the final properties of the colorant, such as its shade, lightfastness, and affinity for certain fibers. While specific dyes based on this compound are not as commonly documented as those from its methyl analog, its chemical structure makes it a suitable candidate for producing a range of anionic dyes. dyestuffintermediates.comsciencemadness.org For instance, similar intermediates like 2-amino-5-chloro-4-ethylbenzenesulfonic acid are used to create calcium salt pigments. epo.org

The structural motifs present in this compound are found in various biologically active molecules and specialty chemicals. The sulfonamide group (-SO2NH-), which can be readily synthesized from the sulfonic acid moiety, is a key functional group in many pharmaceuticals and herbicides. Although direct synthesis of major agrochemicals from this specific precursor is not widely reported, its analogs serve as important intermediates. For example, related aminobenzenesulfonamides are investigated for their potential as enzyme inhibitors. The synthesis of specialty chemicals, such as certain organic catalysts or building blocks for complex organic synthesis, represents another area of application. The dual functionality allows it to be incorporated into larger molecular frameworks, bringing with it the desirable properties of the sulfonate group, such as influencing solubility or directing crystal packing.

Development of Functional Polymers and Resins Incorporating this compound Moieties

The incorporation of this compound into polymer chains allows for the creation of functional materials with unique electronic and ion-exchange properties. The monomer can be integrated either as part of the main polymer backbone or as a pendant functional group.

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. chemrxiv.orgnih.gov However, unmodified PANI is often difficult to process due to its poor solubility in common solvents. Introducing sulfonic acid groups directly onto the aniline (B41778) monomer, a process known as self-doping, is an effective strategy to overcome this limitation. researchgate.netscielo.br

This compound is an ideal monomer for this purpose. The amino group allows it to be polymerized along with aniline (or on its own) via oxidative polymerization. Simultaneously, the sulfonic acid group acts as an internal dopant, protonating the polymer backbone and creating the charge carriers necessary for electrical conductivity without the need for an external acid. chemrxiv.orgsemanticscholar.org This self-doping mechanism also greatly enhances the polymer's solubility in water and polar organic solvents, facilitating its processing into films, coatings, and blends. researchgate.netscielo.br The resulting sulfonated polyanilines have potential applications in antistatic coatings, electromagnetic shielding, sensors, and components for electronic devices. chemrxiv.orgscielo.br

Ion-exchange resins are polymeric materials capable of exchanging ions with a surrounding solution. sigmaaldrich.com Strong acid cation-exchange resins, which are used for water softening and demineralization, typically contain sulfonic acid functional groups. bio-rad.comashwellengr.com Monomers like this compound can be used to synthesize these materials. By polymerizing the monomer, potentially with a cross-linking agent like divinylbenzene, a resin with a high density of sulfonic acid exchange sites can be created. The amino groups could also be functionalized to create amphoteric resins, which possess both cation and anion exchange capabilities. researchgate.net